molecular formula C12H11Cl2NO2S B1424350 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride CAS No. 1332530-24-1

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride

Cat. No.: B1424350
CAS No.: 1332530-24-1
M. Wt: 304.2 g/mol
InChI Key: GCHQALPNIHGFAM-UHFFFAOYSA-N
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Description

Thiazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Synthesis Analysis

The synthesis of thiazole-based compounds often involves reactions with donor–acceptor, nucleophilic, oxidation reactions, etc . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

Thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Mechanism of Action

While the specific mechanism of action for “3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride” is not available, thiazole-based compounds are known to have a broad spectrum of biological activities .

Future Directions

Thiazole-based compounds have attracted the attention of many researchers due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Properties

IUPAC Name

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S.ClH/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16;/h1-4,7H,5-6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHQALPNIHGFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride
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3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride
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3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride
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3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride
Reactant of Route 5
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride
Reactant of Route 6
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride

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